molecular formula C21H19N3O5 B11161032 2-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11161032
M. Wt: 393.4 g/mol
InChI Key: KEJLIXOIQLDOLK-WHUIICBVSA-N
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Description

2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinyl group and an isoquinolinecarboxylic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinyl intermediate, followed by the coupling with the isoquinolinecarboxylic acid derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound structurally similar to vitamin E with antioxidant properties.

Uniqueness

2-{(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid is unique due to its combination of quinazolinyl and isoquinolinecarboxylic acid moieties, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H19N3O5/c1-12(24-19(26)15-8-4-5-9-16(15)22-21(24)29)18(25)23-11-14-7-3-2-6-13(14)10-17(23)20(27)28/h2-9,12,17H,10-11H2,1H3,(H,22,29)(H,27,28)/t12-,17?/m0/s1

InChI Key

KEJLIXOIQLDOLK-WHUIICBVSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2CC1C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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